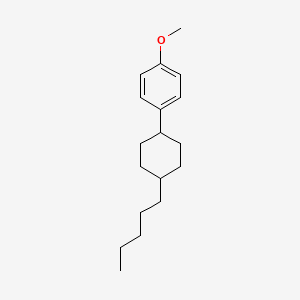

1-Methoxy-4-(4-pentylcyclohexyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(4-pentylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O/c1-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19-2)14-12-17/h11-16H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEXUPSVZPXFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389269 | |

| Record name | 1-methoxy-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84952-30-7 | |

| Record name | 1-methoxy-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-methoxy-4-(trans-4-pentylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Liquid Crystalline Materials Research

The study of 1-Methoxy-4-(4-pentylcyclohexyl)benzene is deeply rooted in the broader research field of liquid crystalline materials. These materials are characterized by their intermediate state of matter, known as the mesophase, which exhibits properties between those of a conventional liquid and a solid crystal. This dual nature allows for the manipulation of their optical properties through external stimuli, such as electric fields, a principle that underpins modern display technology.

Research into homologous series of similar compounds, such as the 4-(trans-4-alkylcyclohexyl)benzonitrile (PCHn) series, has provided valuable insights into the structure-property relationships that govern the behavior of these materials. For instance, the well-studied compound 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) , a close structural analog to the subject of this article, is known to be a rod-like liquid crystal exhibiting a nematic to isotropic phase transition at 327.6 K and a crystalline to nematic transition at 303 K. Such studies form the predictive foundation for the behavior of newly synthesized liquid crystals.

Significance of Molecular Architecture in Mesophase Engineering

The liquid crystalline properties of a molecule are intricately linked to its architecture. In the case of 1-Methoxy-4-(4-pentylcyclohexyl)benzene, each molecular fragment plays a crucial role in defining its mesomorphic behavior.

The aromatic benzene (B151609) ring provides a rigid, polarizable core that is essential for the formation of an ordered liquid crystalline phase. The presence of the methoxy (B1213986) group (-OCH3) , an electron-donating group, influences the electronic properties of the benzene ring and contributes to the molecule's dipole moment. This, in turn, affects the dielectric anisotropy of the material, a key parameter for its response to an electric field.

Finally, the flexible pentyl alkyl chain (-C5H11) at the terminus of the molecule plays a significant role in modulating the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). The length of this alkyl chain is a common variable in the design of liquid crystal series, as it allows for the fine-tuning of the mesophase temperature range. The general trend observed in homologous series is that increasing the alkyl chain length can lead to the emergence of more ordered smectic phases.

Table 1: Physicochemical Properties of Structurally Related Liquid Crystals

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | 61204-01-1 | C18H25N | 255.40 | Nematic liquid crystal. |

| 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene | 84540-32-9 | C19H30O | 274.45 | Liquid crystal properties. |

| 4-Pentylphenyl 4-methoxybenzoate | 38444-13-2 | C19H22O3 | 298.38 | Nematic liquid crystal. researchgate.net |

This table presents data for compounds structurally analogous to this compound to illustrate the properties of this class of materials.

Current Research Trajectories and Open Questions Pertaining to Aromatic Cyclohexyl Ether Liquid Crystals

Established Reaction Pathways for the Benzene-Cyclohexyl Core of Liquid Crystals

The synthesis of the core benzene-cyclohexyl structure of 1-Methoxy-4-(4-pentylcyclohexyl)benzene and its analogues relies on well-established organic reactions. These pathways are designed to efficiently construct the bicyclic system with the desired substitution patterns.

Alkylation and Arylation Strategies in the Synthesis of this compound Analogues

The formation of the crucial carbon-carbon bond between the benzene (B151609) and cyclohexane (B81311) rings can be achieved through several strategic approaches, most notably through Grignard reactions and Suzuki-Miyaura cross-coupling reactions.

A common method involves the use of a Grignard reagent. For instance, a Grignard reagent can be prepared from 4-bromoanisole (B123540) by reacting it with magnesium in an ether solvent like tetrahydrofuran (B95107) (THF). google.com This organometallic intermediate, 4-methoxyphenylmagnesium bromide, is a potent nucleophile. It can then react with a suitable electrophile, such as a 4-pentylcyclohexyl halide, to form the desired benzene-cyclohexyl linkage. The general principle of Grignard reagent formation involves the insertion of magnesium into a carbon-halogen bond, rendering the carbon atom nucleophilic. google.comresearchgate.net These reactions must be conducted under anhydrous conditions as Grignard reagents readily react with water. nih.gov

Another powerful tool for this purpose is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organohalide. In a synthetic route to an analogue, a sterically hindered Suzuki-Miyaura reaction was successfully employed to create hexaphenylbenzene (B1630442) analogues. nih.gov This methodology can be adapted for the synthesis of this compound by coupling a boronic acid derivative of one ring with a halide of the other. The B-alkyl Suzuki-Miyaura cross-coupling is particularly relevant for creating bonds between sp2 and sp3 hybridized carbons. google.com

Etherification Approaches for Terminal Methoxy (B1213986) Group Introduction

The introduction of the terminal methoxy group is a critical step in the synthesis. This is typically achieved through the etherification of a phenolic precursor, such as 4-(4-pentylcyclohexyl)phenol. The Williamson ether synthesis is a classic and widely used method for this transformation. nih.govgoogle.com This SN2 reaction involves the deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate (B86663) (DMS) or methyl iodide. The reaction is generally carried out in a polar aprotic solvent to promote the SN2 mechanism.

Alternative methods for the etherification of phenols include catalytic processes. For example, phenols can be etherified using alcohols in the presence of a sulfated metal oxide catalyst at elevated temperatures and pressures. google.com Another approach involves the reaction of phenols with alkyl carboxylates in the presence of a carboxylic acid salt.

Stereoselective Synthesis of Cyclohexyl Moieties in Mesogenic Compounds

The stereochemistry of the cyclohexane ring, specifically the trans-isomer, is paramount for achieving the desired liquid crystalline properties. The linear shape of the trans-isomer allows for the necessary molecular packing and alignment in the mesophase.

Control of trans-Isomer Formation in Cyclohexyl-Containing Liquid Crystals

A key strategy to obtain the trans-isomer involves the catalytic hydrogenation of a substituted phenol precursor. For example, the hydrogenation of 4-pentylphenol (B72810) over a catalyst like Raney nickel or rhodium on alumina (B75360) can yield 4-pentylcyclohexanol. The ratio of cis to trans isomers can be influenced by the choice of catalyst and reaction conditions. Subsequent oxidation of the cyclohexanol (B46403) to a cyclohexanone, followed by a stereoselective reduction, is a common method to enrich the trans-isomer.

The reduction of the intermediate 4-pentylcyclohexanone (B1630823) is a critical step for controlling the stereochemistry. The use of sterically small reducing agents, such as sodium borohydride (B1222165) (NaBH₄), tends to favor the formation of the trans-alcohol. nih.gov This is because the hydride nucleophile preferentially attacks the carbonyl group from the axial position to avoid steric hindrance, leading to the equatorial (and thus trans) alcohol.

Diastereomeric Purity Considerations in the Synthesis of this compound

Achieving high diastereomeric purity is essential for the performance of the final liquid crystal material. The presence of the cis-isomer can disrupt the liquid crystalline phase and lower the clearing point. Therefore, purification techniques are often employed to separate the desired trans-isomer from the cis-isomer. Fractional crystallization is a common method used to separate the isomers, often after converting the alcohol to a derivative like an acetamide, which may have more favorable crystallization properties. Column chromatography is another effective technique for separating diastereomers. nih.gov

The following table summarizes the key reactions and their role in achieving the desired stereochemistry:

| Reaction Step | Reagents & Conditions | Purpose | Stereochemical Outcome |

| Hydrogenation | 4-pentylphenol, H₂, Raney Ni or Rh/Al₂O₃ | Reduction of the aromatic ring to a cyclohexane ring | Mixture of cis and trans 4-pentylcyclohexanol |

| Oxidation | 4-pentylcyclohexanol, CrO₃/H₂SO₄ (Jones reagent) | Formation of 4-pentylcyclohexanone | - |

| Reduction | 4-pentylcyclohexanone, NaBH₄ | Stereoselective reduction to the alcohol | Favors formation of trans-4-pentylcyclohexanol |

| Purification | Fractional crystallization or column chromatography | Separation of diastereomers | Isolation of pure trans-isomer |

Functional Group Derivatization and Structural Modifications of this compound Analogues

The core structure of this compound can be chemically modified to fine-tune its physical properties or to create new materials with specific functionalities. These modifications often target the aromatic ring or the terminal methoxy group.

Derivatization of the phenolic precursor, 4-(4-pentylcyclohexyl)phenol, is a common strategy. The phenolic hydroxyl group is a versatile handle for various chemical transformations. For example, it can be acylated to form esters, which can alter the polarity and mesomorphic behavior of the molecule. The aromatic ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.

Furthermore, the alkyl chain can be a point of modification, although this is less common for this specific compound. The following table provides examples of derivatization reactions that can be applied to analogues of this compound, typically starting from the corresponding phenolic intermediate.

| Reaction Type | Reagent | Functional Group Targeted | Resulting Derivative |

| Acylation | Acyl chloride or anhydride | Phenolic hydroxyl | Ester |

| Halogenation | N-Bromosuccinimide (NBS) | Aromatic ring (ortho to hydroxyl) | Brominated phenol |

| Nitration | HNO₃/H₂SO₄ | Aromatic ring (ortho to hydroxyl) | Nitrated phenol |

| Alkylation (Etherification) | Alkyl halide (e.g., ethyl iodide) | Phenolic hydroxyl | Alkoxybenzene (e.g., ethoxy) |

These derivatization strategies allow for the systematic study of structure-property relationships in this class of liquid crystals, enabling the design of new materials with optimized performance for specific applications.

Introduction of Terminal Alkyl Chains and Lateral Substituents

The core structure of this compound serves as a versatile platform for the synthesis of a diverse range of liquid crystal derivatives. The introduction of additional or varied terminal alkyl chains and the strategic placement of lateral substituents on the benzene ring are key strategies to manipulate the molecular geometry and intermolecular interactions, thereby influencing the mesomorphic behavior.

Research into related cyclohexylbenzene (B7769038) liquid crystals has demonstrated that the length and branching of terminal alkyl chains significantly impact the melting points and clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid). Generally, an increase in the length of the alkyl chain can lead to a stabilization of smectic phases over nematic phases due to enhanced van der Waals interactions between the molecules.

Lateral substituents, typically small groups like fluorine or methyl, introduced onto the benzene ring of the this compound core, can induce significant changes in the physical properties of the resulting liquid crystal. These substituents can alter the molecular breadth, dipole moment, and polarizability, which in turn affects the packing of the molecules in the mesophase. For instance, lateral fluorination is a common technique used to modify the dielectric anisotropy and viscosity of liquid crystals, properties that are crucial for their application in display technologies. researchgate.netbiointerfaceresearch.com

A general synthetic approach to introduce a lateral substituent, such as a fluorine atom, onto the benzene ring would typically involve the nitration of a suitable precursor followed by reduction to an amine, which can then be converted to a fluoro group via a Sandmeyer-type reaction. Subsequent functionalization would lead to the final liquid crystal molecule.

Table 1: Representative Data on the Effect of Lateral Substituents on Mesophase Behavior of Cyclohexylbenzene Derivatives

| Lateral Substituent | Change in Nematic-Isotropic Transition Temperature (°C) | Effect on Dielectric Anisotropy |

| -F | Decrease | Increase in negative anisotropy |

| -CH₃ | Slight Decrease | Minimal change |

| -Cl | Decrease | Moderate increase in negative anisotropy |

| -CN | Significant Increase | Significant increase in positive anisotropy |

Incorporation of Halogen Atoms and Heteroaromatic Rings for Modulated Mesophase Behavior

The introduction of halogen atoms and heteroaromatic rings into the this compound framework represents a sophisticated strategy to profoundly alter the mesomorphic properties of the parent compound. These modifications are driven by the desire to create materials with specific characteristics, such as high thermal stability, broad mesophase ranges, and tailored electro-optical responses.

Halogenation:

The substitution of hydrogen atoms with halogens (F, Cl, Br) on the aromatic ring can significantly influence the melting point, clearing point, and the type of mesophase exhibited. Fluorine substitution is particularly prevalent in the design of modern liquid crystals. researchgate.netrsc.org The high electronegativity and small size of the fluorine atom can lead to a significant alteration of the molecular dipole moment without causing major steric hindrance. This is crucial for controlling the dielectric anisotropy, a key parameter for liquid crystal displays. biointerfaceresearch.com For example, lateral fluorination of the benzene ring in cyclohexylbenzene systems often leads to a decrease in the melting point and a modification of the nematic phase stability. researchgate.netbiointerfaceresearch.com

Incorporation of Heteroaromatic Rings:

Replacing the benzene ring with a heteroaromatic ring, such as pyrimidine (B1678525) or pyridine, introduces a permanent dipole moment and alters the steric and electronic nature of the molecule. nih.gov This can lead to the formation of different mesophases and can significantly impact the clearing temperatures and dielectric properties. For instance, the incorporation of a pyrimidine ring can lead to materials with a high clearing point and a strong positive dielectric anisotropy, which are desirable for active matrix displays. nih.gov

The synthesis of such derivatives often involves the coupling of a pre-functionalized heteroaromatic ring with the cyclohexylpentyl moiety. For example, a Suzuki or Negishi cross-coupling reaction could be employed to connect a boronic acid or an organozinc derivative of the heteroaromatic ring with a suitable halide of the cyclohexylpentylbenzene precursor.

Table 2: Impact of Halogen and Heteroaromatic Ring Incorporation on Mesomorphic Properties of Cyclohexyl-Aryl Liquid Crystals

| Modification | Example Moiety | Typical Effect on Clearing Point | Typical Effect on Mesophase |

| Lateral Fluorination | 2-Fluoro or 3-Fluoro on Benzene | Decrease | Can stabilize or destabilize nematic phase |

| Pyrimidine Ring | 2-(4-pentylcyclohexyl)pyrimidine | Increase | Often promotes nematic phases |

| Pyridine Ring | 2-(4-pentylcyclohexyl)pyridine | Variable | Can induce smectic or nematic phases |

| Thiophene Ring | 2-(4-pentylcyclohexyl)thiophene | Decrease | Can lower melting points |

Vibrational Spectroscopy for Conformational and Phase Analysis of Liquid Crystalline Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure and phase behavior of liquid crystals like this compound. These methods are highly sensitive to changes in molecular conformation, intermolecular interactions, and the degree of orientational order, making them indispensable for a comprehensive analysis of liquid crystalline systems.

Infrared (IR) Spectroscopic Investigations of Molecular Structure

Infrared (IR) spectroscopy is particularly adept at identifying the functional groups present within a molecule and providing insights into its conformational state. For this compound, the IR spectrum is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent parts: the methoxy-substituted benzene ring, the cyclohexyl ring, and the pentyl chain.

Key vibrational bands for this compound include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the pentyl and cyclohexyl groups, these strong absorptions are found in the 2950-2850 cm⁻¹ range. The precise positions and shapes of these bands can be sensitive to the conformational ordering of the alkyl chains.

C=C stretching of the benzene ring: These vibrations usually appear in the 1600-1450 cm⁻¹ region. The band around 1608 cm⁻¹ is characteristic of the p-disubstituted benzene ring.

C-O stretching of the methoxy group: The asymmetric and symmetric stretching vibrations of the C-O-C bond are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Out-of-plane C-H bending: The strong absorption around 825 cm⁻¹ is indicative of the 1,4-disubstitution pattern of the benzene ring.

Temperature-dependent IR studies are instrumental in monitoring phase transitions. Changes in the intensity, position, and width of specific vibrational bands can signify the transition from the crystalline to the nematic phase and subsequently to the isotropic liquid phase, reflecting alterations in the molecular environment and long-range order.

Raman Spectroscopic Studies of Mesophase Transitions and Molecular Order

Raman spectroscopy complements IR spectroscopy by providing information on the vibrations of the molecular skeleton and is particularly sensitive to the orientational order of the liquid crystalline phases. The Raman spectrum of this compound offers a detailed fingerprint of its molecular structure.

Significant Raman bands include:

Aromatic ring stretching: The intense band around 1608 cm⁻¹ is a hallmark of the benzene ring and is often used to probe molecular alignment.

Alkyl chain vibrations: The C-C stretching modes of the pentyl and cyclohexyl groups appear in the 1200-800 cm⁻¹ region.

Breathing mode of the benzene ring: A sharp band around 1000 cm⁻¹ can also be indicative of the aromatic core.

Polarized Raman spectroscopy is a powerful technique for determining the orientational order parameters in the nematic phase of this compound. By measuring the depolarization ratios of specific, well-defined Raman bands (such as the 1608 cm⁻¹ band), one can quantify the degree of alignment of the molecular long axis with the director of the liquid crystal phase. This information is critical for understanding the macroscopic properties of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise chemical structure and connectivity of molecules, as well as for studying their dynamic behavior in different phases.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Connectivity and Substitution Patterns

¹H and ¹³C NMR spectroscopy provide definitive confirmation of the molecular structure of this compound by detailing the chemical environment of each hydrogen and carbon atom.

¹H NMR Data: The ¹H NMR spectrum exhibits distinct signals for the protons of the aromatic ring, the methoxy group, the cyclohexyl ring, and the pentyl chain. The aromatic protons of the 1,4-disubstituted benzene ring typically appear as two doublets in the range of 6.8-7.2 ppm. The singlet for the methoxy group protons is found at approximately 3.7-3.8 ppm. The protons of the cyclohexyl and pentyl groups give rise to a series of multiplets in the upfield region (approximately 0.8-2.5 ppm).

¹³C NMR Data: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and connectivity. Key chemical shifts include those for the aromatic carbons (around 114-160 ppm), with the carbon attached to the methoxy group being the most deshielded. The methoxy carbon itself appears around 55 ppm. The carbons of the cyclohexyl and pentyl chains are observed in the aliphatic region of the spectrum (approximately 14-45 ppm).

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (ortho to OCH₃) | ~6.8 | ~114 |

| Aromatic Protons (ortho to cyclohexyl) | ~7.1 | ~128 |

| Methoxy Protons | ~3.75 | ~55 |

| Cyclohexyl & Pentyl Protons | 0.8 - 2.5 | 14 - 45 |

| Aromatic Carbon (ipso to OCH₃) | - | ~158 |

| Aromatic Carbon (ipso to cyclohexyl) | - | ~135 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Molecular Motion and Ordering within Mesophases

Beyond basic structural elucidation, advanced NMR techniques, such as deuterium (B1214612) (²H) NMR and solid-state NMR, are employed to investigate the dynamics and ordering of this compound in its liquid crystalline phases.

By selectively deuterating specific positions in the molecule (e.g., on the aromatic ring or the alkyl chain), ²H NMR can provide detailed information about the orientational order parameter of different molecular segments. This allows for a more nuanced understanding of how the rigid core and the flexible tail of the molecule behave within the anisotropic liquid crystalline environment. Furthermore, relaxation time measurements (T₁ and T₂) in both ¹H and ¹³C NMR can be used to probe molecular dynamics, such as rotational and translational diffusion, over a wide range of timescales.

X-ray Scattering and Diffraction for Mesophase Structure Determination

X-ray scattering and diffraction are the primary methods for determining the long-range structural organization of liquid crystalline phases. For this compound, these techniques can unambiguously identify the type of mesophase and provide quantitative information about its structural parameters.

In the nematic phase, X-ray scattering patterns typically show a diffuse outer ring corresponding to the average intermolecular distance (around 4-5 Å) and, in oriented samples, two diffuse arcs on the equator that reflect the short-range positional order of the molecules. The degree of elongation of these arcs provides a measure of the orientational order parameter.

If smectic phases were present at lower temperatures, X-ray diffraction would reveal sharp, quasi-Bragg peaks at small angles, corresponding to the layer spacing of the smectic structure, in addition to the wide-angle scattering from the liquid-like arrangement of molecules within the layers. Analysis of the layer spacing and its temperature dependence would provide further insights into the nature of the smectic phase.

Microscopic Techniques for Mesophase Texture and Morphology

While X-ray techniques provide structural data, microscopic methods are essential for visualizing the macroscopic morphology and identifying the characteristic "textures" of liquid crystal phases. ipme.ru

Polarized Optical Microscopy (POM) is a primary tool for the identification of liquid crystal mesophases and their transitions. ipme.ru As anisotropic materials, liquid crystals are birefringent, meaning they can rotate the plane of polarized light. When a thin film of a liquid crystal is observed between crossed polarizers, it exhibits characteristic optical textures that are fingerprints of the specific mesophase.

Nematic (N) Phase : The most common texture for a nematic phase is the schlieren texture , characterized by the presence of dark brushes corresponding to points where the molecular director is aligned with the polarizer or analyzer. researchgate.net These brushes emanate from point-like defects (singularities).

Smectic A (SmA) Phase : Upon cooling from the nematic or isotropic phase, a Smectic A phase often forms a focal-conic texture . whiterose.ac.uk This texture is composed of domains in which the layers are arranged in a specific geometry (Dupin cyclides), giving rise to characteristic fan-shaped structures and parabolic defects. whiterose.ac.uk

Smectic C (SmC) Phase : The schlieren texture can also be observed in SmC phases, but it is typically more broken or complex than in the nematic phase. The focal-conic texture of a SmC phase is often recognizably different from that of a SmA phase.

By observing the changes in these textures upon heating and cooling, precise phase transition temperatures can be determined.

Table 3: Characteristic POM Textures for Liquid Crystal Phases

| Phase | Common Texture(s) | Description |

| Nematic (N) | Schlieren, Marbled | Dark brushes originating from point defects; thread-like patterns. |

| Smectic A (SmA) | Focal-conic (fan-shaped) | Domains of layered structures appearing as fan-like areas. |

| Smectic C (SmC) | Broken focal-conic, Schlieren | Similar to SmA but often with visible breaks or lines within the fan textures. |

While optical microscopy is limited by the diffraction of light, electron microscopy offers much higher resolution, enabling the direct visualization of supramolecular structures and defects. For soft materials like liquid crystals, specialized techniques are required.

Freeze-Fracture Transmission Electron Microscopy (FF-TEM) is a powerful method for this purpose. In this technique, a sample is rapidly frozen to trap the liquid crystalline structure, then fractured. The fracture plane often follows the path of weakest interaction, which in smectic phases is typically between the layers. A thin replica of the fractured surface is then made and imaged with a TEM. This can reveal the layered structure of smectic phases with nanoscale resolution, providing direct evidence of the lamellar arrangement. It can also visualize defects in the structure, such as dislocations or the core structure of focal-conic domains.

For nematic phases, while individual molecules cannot be resolved, FF-TEM can reveal information about the director field and the structure of disclination lines. The application of electron microscopy can provide invaluable confirmation of structural models derived from X-ray scattering and optical microscopy. researchgate.netbeilstein-journals.org

Theoretical and Computational Chemistry of 1 Methoxy 4 4 Pentylcyclohexyl Benzene Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Parameters

Quantum chemical calculations are instrumental in elucidating the electronic properties of individual molecules, which are fundamental to their intermolecular interactions and macroscopic behavior.

Density Functional Theory (DFT) has become a standard method for investigating the electro-optical properties of liquid crystal molecules. semnan.ac.ir It is frequently used to optimize molecular geometries and calculate various physical and optical parameters with good accuracy compared to experimental results. semnan.ac.ir For analogues of 1-methoxy-4-(4-pentylcyclohexyl)benzene, such as other PCH (phenylcyclohexane) or nCHBT (4-(4-alkylcyclohexyl)isothiocyanatobenzenes) compounds, DFT calculations provide crucial data on molecular structure and stability.

Studies on related mesogenic molecules, like 4-(4-hexylcyclohexyl) isothiocyanatobenzene (6CHBT), show that the trans isomer in the equatorial-equatorial conformation is the most energetically stable form. researchgate.net DFT calculations are also used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. For instance, in 6CHBT, the HOMO and LUMO are primarily localized on the phenyl ring and the isothiocyanate group. researchgate.net This localization is critical for understanding charge transfer and electronic interactions.

Furthermore, DFT is employed to calculate dipole moments and molecular electrostatic potential (MESP) maps. researchgate.netrsc.org These calculations help to understand how charge is distributed across the molecule, which in turn governs the electrostatic interactions that play a major role in the formation of liquid crystalline phases. For example, DFT calculations on 4-substituted-1-(methoxymethyl)benzene derivatives have been used to explain mass spectrometry results by determining the stability of different fragment ions. nih.gov

Table 4.1: Calculated Electronic Properties of a 6CHBT Analogue using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | 4.43 D | Indicates a polar molecule, influencing intermolecular electrostatic interactions. researchgate.net |

| HOMO Energy | -588.2 kJ mol⁻¹ | Relates to the ionization potential and electron-donating ability. researchgate.net |

| LUMO Energy | -107.5 kJ mol⁻¹ | Relates to the electron affinity and electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | 480.7 kJ mol⁻¹ | Indicates molecular stability and resistance to electronic excitation. researchgate.net |

Data derived from studies on 4-(4-hexylcyclohexyl) isothiocyanatobenzene (6CHBT), a structural analogue.

Computational studies are vital for systematically investigating how different chemical substituents affect the electronic properties of the core molecular structure. ugent.be For aromatic-cyclohexyl systems, modifying substituents on either the benzene (B151609) or cyclohexane (B81311) ring can significantly alter mesomorphic behavior.

The electron-donating or electron-withdrawing nature of a substituent on the benzene ring has a profound impact. Studies on 4-substituted-1-(methoxymethyl)benzene show that the presence of an electron-donating group, such as the methoxy (B1213986) group in the target compound, is an important factor in certain chemical reactions. nih.gov In liquid crystals, replacing a group like a cyano (CN) substituent with fluorine (F) atoms can substantially modify the molecular electrostatic surface potential of the phenyl rings, which affects intermolecular interactions and, consequently, the stability and type of liquid crystal phase formed. mdpi.com

Similarly, modifications to the alkyl chain, such as changing its length or branching, influence the molecule's shape and flexibility. While not a direct electronic effect, this steric influence is critical for molecular packing and can be modeled computationally. Quantum chemical calculations can quantify the impact of these substitutions on parameters like dipole moment, polarizability, and the HOMO-LUMO gap, providing a rational basis for designing molecules with specific dielectric and optical properties. For instance, replacing a phenyl group with a cyclohexyl group has been shown to decrease stereochemical control in certain catalyzed reactions, highlighting the importance of the aromatic ring in defining noncovalent interactions. acs.org

Molecular Dynamics Simulations of Intermolecular Interactions and Phase Behavior

While quantum chemistry focuses on single molecules, molecular dynamics (MD) simulations are used to model the collective behavior of large ensembles of molecules over time. researchgate.net This approach is essential for understanding the formation and characteristics of liquid crystal phases. rsc.orgtandfonline.com

MD simulations provide detailed insights into how molecules like this compound self-assemble into ordered liquid crystalline structures. researchgate.net These simulations can reveal the preferred arrangements of molecules, such as the parallel alignment in the nematic phase or the layered structures of smectic phases. diamond.ac.uk

In systems containing rod-like molecules, simulations show that self-assembly is driven by a combination of factors, including anisotropic van der Waals forces, electrostatic interactions between polar groups, and the entropic effects related to the flexible alkyl chains. researchgate.netmsleelab.org For example, simulations of 6CHBT dimers have shown that the head-to-head configuration, where van der Waals attraction forces are dominant, is the most energetically stable. researchgate.net

More complex phases can also be modeled. In rod-coil molecules, varying the length of the flexible coil can lead to dramatic changes in the self-assembled microstructure, from layered smectic phases to bicontinuous cubic and hexagonal columnar phases. msleelab.org In chiral systems, simulations can model the formation of double-twisted cylinder (DTC) structures, which are the building blocks of blue phases. researchgate.netnih.gov These computational models are crucial for interpreting experimental data from techniques like X-ray diffraction and for understanding how molecular architecture dictates macroscopic structure. nih.gov

MD simulations are a powerful tool for studying the dynamics of phase transitions, such as the nematic-to-isotropic transition (clearing point). mdpi.com By simulating the system at different temperatures, researchers can observe the loss of long-range orientational order as the material is heated through its clearing point.

A key parameter derived from these simulations is the orientational order parameter, S. This value quantifies the degree of alignment of the molecular long axes with a common direction, known as the director. In the isotropic phase, S is zero, while in a perfectly ordered nematic phase, it approaches one. Simulations can track the change in the order parameter as a function of temperature, providing a molecular-level view of the phase transition. aps.org

Realistic computer simulations of PCH5, a compound closely related to the subject molecule, have been performed to analyze static and dynamic properties in both the nematic and isotropic phases. tandfonline.com Such simulations help in understanding the nature of molecular interactions and can reveal discrepancies between idealized models and the behavior of real substances. tandfonline.com Furthermore, simulations can explore the influence of confinement or surfaces on phase transitions and ordering, which is relevant for device applications. aps.org The interplay between different types of molecular interactions can lead to complex phase behaviors, including the emergence of multistability and diverse phase transitions, which can be mathematically modeled and simulated. aps.org

Prediction of Mesomorphic Properties and Molecular Design Parameters

A major goal of computational chemistry in the field of liquid crystals is to predict the material properties of yet-to-be-synthesized compounds, thereby accelerating the discovery of new materials. rochester.edu

Computational modeling is a more efficient and cost-effective method for screening large numbers of potential liquid crystal compounds than manual synthesis and testing. rochester.edu By correlating molecular structure with mesomorphic properties, these predictive models serve as a powerful tool for molecular design. For instance, atomistic simulations, when coupled with improved molecular force fields, can predict nematic clearing temperatures with a high degree of accuracy, often within a 10 K range of experimental values. mdpi.com

In addition to physics-based simulations, machine learning and neural network models have emerged as effective tools for predicting liquid crystalline behavior. ntnu.notandfonline.com These models are trained on large datasets of known liquid crystals, learning the complex, nonlinear relationships between structural features and properties like phase transition temperatures. ntnu.nomatjazperc.com Input parameters for these models often include molecular weight and structural characteristics derived from molecular mechanics simulations. tandfonline.com This data-driven approach allows for the rapid screening of candidate molecules and the identification of those most likely to exhibit desired mesomorphic properties, guiding synthetic efforts toward the most promising targets. rochester.eduntnu.no

Correlation of Computed Molecular Descriptors with Mesophase Formation Tendencies

The tendency of a molecule to form liquid crystalline phases, or mesophases, is intimately linked to its molecular architecture. Computational chemistry provides a powerful toolkit to quantify various aspects of molecular structure through the calculation of molecular descriptors. These descriptors can then be correlated with experimentally observed mesogenic behavior, such as the type of mesophase formed and the transition temperatures between different phases.

Several molecular descriptors have been found to correlate with mesophase formation tendencies in related liquid crystalline systems. While specific computational studies on this compound are not abundant in the public literature, research on analogous compounds provides valuable insights. For instance, studies on 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), which shares the same pentylcyclohexylbenzene core, have highlighted the importance of molecular shape and intermolecular interactions in stabilizing the nematic phase. ossila.com

Key computed molecular descriptors and their expected correlation with mesophase formation include:

Molecular Aspect Ratio (Length-to-Breadth Ratio): A higher aspect ratio generally favors the formation of nematic and smectic phases by promoting anisotropic packing. This can be estimated from the computed molecular dimensions.

Molecular Polarizability and its Anisotropy: The ability of the electron cloud to be distorted by an electric field is crucial for the dielectric properties of liquid crystals. Anisotropy in polarizability is a key factor in the response of the material to external electric fields.

Dipole Moment: The magnitude and direction of the molecular dipole moment influence the dielectric anisotropy and can favor the formation of specific smectic phases with polar ordering.

Rotatable Bonds: The number of rotatable bonds, particularly in the terminal alkyl chains, affects the molecule's flexibility. Increased flexibility can lower the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid).

Topological Polar Surface Area (TPSA): This descriptor is related to the polar atoms in a molecule and can be correlated with intermolecular interactions.

The following interactive table presents some computed molecular descriptors for 1-methoxy-4-(trans-4-pentylcyclohexyl)benzene, which serve as a basis for understanding its potential mesogenic behavior.

| Molecular Descriptor | Computed Value | Significance for Mesophase Formation |

| Exact Mass | 260.2140 g/mol | Influences molecular packing and density. |

| Heavy Atom Count | 19 | Relates to the overall size and van der Waals interactions. |

| Rotatable Bond Count | 6 | Indicates molecular flexibility, affecting transition temperatures. |

| Hydrogen Bond Acceptor Count | 1 (the oxygen atom) | Can participate in weak intermolecular interactions. |

| Complexity | 222 | A measure of the intricacy of the molecular structure. |

Data sourced from computational property predictions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies on other series of liquid crystals, such as biphenyls and their derivatives, have successfully established mathematical models that relate these molecular descriptors to properties like the nematic-isotropic transition temperature (TN-I). in-cosmetics.commdpi.com These models often reveal that a combination of steric (shape-related) and electronic (charge distribution-related) descriptors provides the best correlation with mesogenic behavior.

In-silico Screening for Optimized Molecular Architectures with Desired Mesogenic Behavior

Building upon the correlations established between molecular descriptors and mesogenic properties, in-silico screening has emerged as a powerful strategy for the rational design of new liquid crystal materials with optimized characteristics. This computational approach allows for the virtual synthesis and evaluation of a large number of candidate molecules, significantly accelerating the discovery process and reducing the need for extensive and time-consuming experimental synthesis and characterization. ossila.com

The process of in-silico screening for novel mesogenic compounds based on the this compound scaffold would typically involve the following steps:

Library Generation: A virtual library of analogues is created by systematically modifying the core structure of this compound. Modifications could include varying the length of the alkyl chain, substituting the methoxy group with other alkoxy groups, or introducing substituents on the phenyl or cyclohexyl rings.

Descriptor Calculation: For each molecule in the virtual library, a set of relevant molecular descriptors is calculated using computational chemistry software.

Property Prediction: Using a pre-established QSAR model or other predictive models, the mesogenic properties of interest (e.g., TN-I, mesophase type, dielectric anisotropy) are estimated for each molecule in the library.

Filtering and Ranking: The virtual library is then filtered and ranked based on the predicted properties to identify the most promising candidates for experimental synthesis.

For example, to design analogues with a higher nematic-isotropic transition temperature, the screening process might prioritize molecules with an increased molecular aspect ratio and optimized intermolecular interactions, while avoiding modifications that introduce excessive flexibility. Conversely, to design materials for specific display applications, the screening could focus on optimizing dielectric anisotropy by tuning the molecular dipole moment through strategic substitution.

The following interactive table illustrates a hypothetical in-silico screening of analogues of this compound, showcasing how modifications to the molecular structure are predicted to affect key properties related to mesogenic behavior.

| Compound Name | Modification from Parent Compound | Predicted Change in Aspect Ratio | Predicted Change in Nematic Stability | Rationale |

| 1-Ethoxy-4-(4-pentylcyclohexyl)benzene | Methoxy to Ethoxy | Slight Increase | Increase | Longer alkoxy chain can enhance anisotropy. |

| 1-Methoxy-4-(4-heptylcyclohexyl)benzene | Pentyl to Heptyl | Significant Increase | Increase | Longer alkyl chain increases length-to-breadth ratio. |

| 1-Methoxy-4-(4-propylcyclohexyl)benzene | Pentyl to Propyl | Decrease | Decrease | Shorter alkyl chain reduces anisotropy. |

| 2-Fluoro-1-methoxy-4-(4-pentylcyclohexyl)benzene | Fluoro substitution on the benzene ring | Minor Change | Potential Decrease | Lateral substitution can disrupt packing efficiency. |

This in-silico approach, while not a substitute for experimental validation, provides a highly efficient means of navigating the vast chemical space to identify promising new liquid crystal materials with tailored properties.

Mesophase Behavior and Supramolecular Organization of 1 Methoxy 4 4 Pentylcyclohexyl Benzene

Classification and Characterization of Thermotropic Liquid Crystalline Phases Exhibited by Aromatic-Cyclohexyl Ethers

Thermotropic liquid crystals exhibit phase transitions dependent on temperature. mdpi.com For aromatic-cyclohexyl ethers, the arrangement of molecules into different mesophases is a delicate balance of intermolecular forces. The characterization of these phases is typically conducted using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy. nih.gov DSC allows for the determination of transition temperatures and associated enthalpy changes, while polarized optical microscopy reveals the unique textures of each liquid crystal phase. nih.gov

The nematic (N) phase is characterized by molecules that have long-range orientational order but no long-range positional order. mdpi.com In this phase, the elongated molecules of 1-Methoxy-4-(4-pentylcyclohexyl)benzene tend to align along a common axis, known as the director. This alignment results in significant optical anisotropy, meaning the material's refractive index varies with the polarization and propagation direction of light. The degree of this anisotropy is a key parameter in the application of nematic liquid crystals in display technologies. The stability of the nematic phase is influenced by factors such as the polarity and polarizability of the molecule. nih.gov In analogous systems, the nematic temperature range can be influenced by the length of the alkoxy chain. nih.gov

In addition to the nematic phase, some aromatic-cyclohexyl ethers can exhibit smectic (Sm) phases, which possess a higher degree of order. Smectic phases are characterized by a layered structure, where the molecules are organized into well-defined planes. nih.gov Within these layers, the molecules can have varying degrees of orientational and positional order. The formation of smectic phases is driven by intermolecular interactions that favor a layered arrangement. For instance, the presence of a methoxy (B1213986) group in a phenylene ester has been shown to induce a smectic phase in addition to a nematic phase. nih.gov The specific type of smectic phase (e.g., Smectic A, where the director is perpendicular to the layers, or Smectic C, where it is tilted) depends on subtle details of the molecular structure.

When a chiral molecule is introduced into a nematic liquid crystal, it can induce a helical superstructure, leading to the formation of a chiral nematic (N*) or cholesteric phase. researchgate.net These phases are known for their unique optical properties, including selective reflection of light.

For materials with high chirality, frustrated phases known as Blue Phases (BP) can appear in a narrow temperature range between the isotropic liquid and the chiral nematic phase. researchgate.netmdpi.com Blue Phases are characterized by a three-dimensional cubic lattice of defects within the liquid crystal structure. researchgate.net The stability of blue phases can be enhanced in host materials with a low ratio of splay to bend elastic constants. While this compound is not itself chiral, understanding these phenomena in analogous systems is crucial for designing new materials with tailored optical properties. The introduction of chirality can lead to novel phases and effects that are not observed in achiral materials. mdpi.com

Influence of Molecular Structure on Mesophase Type and Stability

The specific mesophases that a molecule like this compound exhibits, and the temperature ranges over which they are stable, are intrinsically linked to its molecular architecture.

Table 1: Investigated Properties of Related Liquid Crystalline Compounds

| Compound Class | Investigated Property | Observation |

|---|---|---|

| Phenyl methine/azo-azo/methine phenyl 4-alkoxybenzoates | Mesophase Stability | All derivatives were found to be mesomorphically stable. nih.gov |

| 4-(n)alkoxy-4′-cyanobiphenyls | Chiral Nematic Phase Formation | A chiral nematic phase was observed under the influence of a chiral dopant. researchgate.net |

| S-alkylthiopentonolactones and alditols | Mesomorphism | Thermotropic and lyotropic phase transition temperatures are influenced by alkyl chain length. nih.govresearchgate.net |

| Azobenzene-based ionic liquids | Alkyl Chain Impact | The length of the alkyl chain influences the strength of hydrogen bonds and molecular volume. nih.gov |

| Poly(diketopyrrolopyrrole-alt-quaterthiophene) | Semi-crystalline Phases | The length of the alkyl side chains controls the formation of two distinct semi-crystalline phases. rsc.org |

The rigid aromatic benzene (B151609) ring and the non-planar cyclohexane (B81311) ring are fundamental to the mesogenic character of this compound. The aromatic core provides the necessary rigidity and anisotropic polarizability that are prerequisites for forming liquid crystal phases. nih.gov The presence of the benzene ring contributes to the intermolecular π-π stacking interactions that help stabilize the mesophases.

Effects of Terminal and Lateral Substituents on Mesophase Range and Order

The mesophase behavior of a liquid crystalline compound is profoundly influenced by the nature of its terminal and lateral substituents. In the case of this compound, the terminal methoxy group and the pentyl-substituted cyclohexyl ring play pivotal roles in determining the stability and range of its liquid crystalline phases.

The terminal methoxy (-OCH3) group is a moderately polar group that can influence the intermolecular forces of attraction. Research on other liquid crystalline systems has shown that the replacement of a highly polar terminal substituent, such as a halogen, with a methoxy group can result in the formation of a stable enantiotropic nematic phase over a broad temperature range. rsc.orgresearchgate.net This suggests that the methoxy group in this compound likely promotes the formation of a nematic phase. The presence of a lateral methoxy group in some systems has been observed to lower the nematic-isotropic transition temperature and suppress the formation of more ordered smectic phases by increasing the width of the molecule, which diminishes the efficiency of parallel molecular packing. psu.edu

| Compound/System | Substituent Effects | Resulting Mesophase Behavior | Reference |

| Four-ring bent-core liquid crystals | Replacement of a polar halogen with a methoxy group. | Enantiotropic nematic phase over a wide temperature range. | rsc.orgresearchgate.net |

| 4-(4-n-heptyloxybenzoyloxy)benzylidene-4-n-alkoxyanilines | Introduction of a lateral methoxy group. | Lowers the nematic-isotropic transition temperature and eliminates smectic phases. | psu.edu |

| Biphenyl-based liquid crystals | Incorporation of a cyclohexyl terminal group. | Enhances mesophase stability and increases clearing points. | whiterose.ac.uk |

| Schiff-base liquid crystals | Variation of terminal n-alkoxy chain length. | Lower members (n=1-3) are purely nematogenic; higher members (n=8-10) are purely smectogenic. | koyauniversity.org |

Mechanisms of Phase Transitions and Ordering Phenomena in this compound and Related Compounds

The transitions between the crystalline, liquid crystalline, and isotropic liquid phases of this compound are governed by intricate molecular dynamics and ordering phenomena. These transitions involve changes in both positional and orientational order of the constituent molecules.

Molecular Reorientation and Collective Phenomena during Phase Transitions

The transition from the solid crystalline state to a liquid crystalline phase is characterized by the melting of the crystal lattice, which leads to a loss of long-range positional order. However, in the mesophase, the molecules retain a significant degree of long-range orientational order. For a compound like this compound, the transition to the nematic phase involves the onset of molecular rotation around their long axes and a degree of translational freedom, while still maintaining a preferred average alignment direction, known as the director.

The transition from the nematic phase to the isotropic liquid, known as the clearing point, is a first-order phase transition. This transition is accompanied by a discontinuous change in the order parameter and a latent heat of transition. As the temperature approaches the clearing point from the nematic phase, pre-transitional effects can be observed. These are characterized by fluctuations in the orientational order, where small, transient, and locally ordered domains may persist even above the transition temperature. Collective phenomena, such as the correlated reorientation of neighboring molecules, play a crucial role in the establishment and breakdown of the long-range order that defines the nematic phase.

Development of Positional and Orientational Order within Liquid Crystalline Phases

Within the nematic phase of this compound, the molecules exhibit long-range orientational order but lack long-range positional order. The degree of this orientational order is quantified by the nematic order parameter, S, which typically ranges from 0.3 to 0.7 in the nematic phase and drops to zero at the nematic-isotropic transition. The value of S is influenced by the molecular structure; the rigid core of the molecule contributes to a higher degree of order, while the flexible pentyl chain can introduce disorder.

If the temperature is lowered within the mesophase range, there is a possibility of transitioning to more ordered smectic phases, such as the smectic A or smectic C phase. The formation of a smectic phase would involve the development of one-dimensional positional order, where the molecules organize into layers. The tendency to form such layered structures is enhanced by strong intermolecular attractions and efficient molecular packing, which can be promoted by longer alkyl chains. koyauniversity.org The interplay between the steric hindrance of the cyclohexyl ring and the intermolecular interactions mediated by the methoxy group and the benzene ring will ultimately determine whether this compound exhibits smectic polymorphism at lower temperatures.

Applications of 1 Methoxy 4 4 Pentylcyclohexyl Benzene in Advanced Optoelectronic and Photonic Materials

Integration into Liquid Crystal Display Technologies

Liquid crystal displays (LCDs) are a primary application for calamitic liquid crystals like 1-Methoxy-4-(4-pentylcyclohexyl)benzene. tandfonline.com These materials are integral to the functioning of twisted nematic (TN) displays and other LCD architectures.

Electro-optical Switching Mechanisms in Nematic Devices Utilizing Such Compounds

The fundamental principle behind liquid crystal displays is the ability to control the orientation of liquid crystal molecules with an applied electric field, which in turn modulates the passage of light. In a typical nematic device, the liquid crystal molecules are aligned in a specific direction in the absence of an electric field. This alignment is often achieved by treating the surfaces of the display's substrates.

When a voltage is applied across the liquid crystal layer, the molecules reorient themselves along the direction of the electric field. This reorientation is due to the dielectric anisotropy of the liquid crystal molecules. Compounds with positive dielectric anisotropy, where the dipole moment is aligned more along the long molecular axis, will align parallel to the electric field. The switching between the initial and field-aligned states is the basis of the electro-optical effect. The threshold voltage for this switching to occur is dependent on the dielectric anisotropy of the liquid crystal material. mdpi.com

While specific data for this compound is not extensively documented in publicly available literature, the principles of electro-optical switching can be understood from studies on similar nematic liquid crystals like 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5). ossila.comsigmaaldrich.com For instance, the application of an electric field to a cell containing a nematic liquid crystal can induce a Freedericksz transition, a well-known electro-optical switching effect. researchgate.net

Role in Modulating Optical Anisotropy and Dielectric Response within Display Architectures

The performance of a liquid crystal display is heavily reliant on the optical and dielectric properties of the liquid crystal material.

Optical Anisotropy (Birefringence): Liquid crystals are optically anisotropic, meaning they have different refractive indices for light polarized parallel and perpendicular to the director (the average direction of the long molecular axes). This property, known as birefringence (Δn), is crucial for modulating the polarization of light passing through the display. A high birefringence allows for the use of thinner liquid crystal layers, which can lead to faster response times. The molecular structure, particularly the presence of polarizable groups like phenyl rings, contributes to the birefringence. publisherspanel.com

The following table provides a summary of the properties of a related nematic liquid crystal, PCH5, which illustrates the typical range of these parameters.

| Property | Value for PCH5 | Reference |

| Nematic to Isotropic Transition | 54.4 °C (327.6 K) | ossila.com |

| Crystalline to Nematic Transition | 30 °C (303 K) | ossila.com |

Advanced Sensor Development Based on Mesophase Transitions of Liquid Crystals

The sensitive nature of the liquid crystalline state to external factors makes these materials excellent candidates for the development of advanced sensors.

Detection Principles Utilizing Changes in Liquid Crystalline Order

The ordered arrangement of molecules in a liquid crystal mesophase can be easily disrupted by the presence of analytes or changes in the environment. This disruption leads to a change in the optical appearance of the liquid crystal, which can be detected and used as a sensing signal. For example, the interaction of a target molecule with the surface of a liquid crystal can induce a change from a homeotropic (perpendicular) to a planar (parallel) alignment, resulting in a visible change under polarized light.

Responsiveness to External Stimuli for Sensing Applications

Liquid crystal-based sensors can be designed to respond to a wide variety of external stimuli, including:

Chemicals: The presence of certain chemicals can alter the intermolecular interactions within the liquid crystal, leading to a phase transition or a change in alignment.

Temperature: Thermotropic liquid crystals, by definition, change their phase with temperature. This property can be harnessed for temperature sensing applications.

Electric and Magnetic Fields: The orientation of liquid crystal molecules can be controlled by external fields, a principle that can be used for field sensing.

Mechanical Stress: Applying mechanical stress to a liquid crystal can also induce changes in its optical properties.

The specific functional groups on the liquid crystal molecule, such as the methoxy (B1213986) group in this compound, can be tailored to enhance the sensitivity and selectivity towards specific analytes.

Applications in Organic Electronics and Photonics

The unique combination of fluid-like properties and solid-like optical and electronic anisotropy makes liquid crystals like this compound promising materials for a range of organic electronic and photonic devices beyond displays. Their ability to self-assemble into ordered structures is particularly advantageous for creating well-defined, functional layers.

Potential applications include:

Organic Field-Effect Transistors (OFETs): The ordered nature of liquid crystals can facilitate charge transport, a key requirement for high-performance transistors.

Organic Light-Emitting Diodes (OLEDs): Liquid crystals can be used as charge transport layers or as hosts for emissive dopants in OLEDs. The compound this compound is noted for its use in OLED materials. warshel.com

Photonic Bandgap Materials: The periodic structures formed by certain liquid crystal phases, such as cholesteric phases, can be used to create materials that control the propagation of light. tandfonline.com

Tunable Optical Components: The ability to change the refractive index of a liquid crystal with an external stimulus allows for the creation of tunable lenses, filters, and gratings.

The research into the specific properties of this compound and similar compounds continues to open up new possibilities for their application in these advanced technological fields.

Potential as Active Components or Modulators in Organic Electronic Devices

The utility of this compound in organic electronic devices stems from its nature as a nematic liquid crystal. Nematic LCs possess a unique combination of fluid-like properties and long-range orientational order, allowing their constituent molecules to be aligned by external electric fields. This characteristic is fundamental to their function as active components or modulators in various devices.

Structurally similar to the well-researched nematic liquid crystal 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), this compound is a rod-like molecule. mdpi.com This elongated shape is crucial for the formation of the nematic phase, where the molecules tend to align along a common axis, known as the director. mdpi.com The application of an electric field can manipulate this director, thereby altering the bulk optical properties of the material. This electro-optical response is the cornerstone of its application in devices like liquid crystal displays (LCDs). mdpi.com

In the context of organic electronics, materials like this compound are often employed as the host material in "guest-host" systems. arxiv.orgmdpi.com In such a configuration, a dichroic dye (the "guest") is dissolved within the liquid crystal matrix (the "host"). The orientation of the dye molecules is dictated by the alignment of the host liquid crystal molecules. By applying a voltage, the liquid crystal and, consequently, the dye molecules can be reoriented, leading to a change in the absorption of polarized light. This principle allows for the modulation of light intensity, forming the basis of certain types of displays and smart windows. mdpi.com

The effectiveness of a liquid crystal in these applications is often characterized by its physical and electro-optical properties. While specific data for this compound is not extensively documented in publicly available research, the properties of similar phenylcyclohexane (B48628) derivatives provide valuable insights. For instance, the dielectric anisotropy of the liquid crystal is a critical parameter that determines the voltage required to switch the material. A significant dielectric anisotropy allows for low-voltage operation, a desirable feature in portable and low-power electronic devices.

Interactive Data Table: Properties of a Structurally Similar Nematic Liquid Crystal

| Property | Value | Reference |

|---|---|---|

| Compound Name | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | mdpi.com |

| CAS Number | 61204-01-1 | mdpi.com |

| Molecular Formula | C18H25N | mdpi.com |

| Phase Transition | Crystalline to Nematic at 303 K | mdpi.com |

Role in Light Emission or Modulation in Optoelectronic Constructs

The primary role of this compound in optoelectronic constructs is in the modulation of light rather than its emission. As a non-emissive material itself, its function is to control the passage and properties of light generated from an external source.

In devices such as spatial light modulators, the ability to precisely control the refractive index of the liquid crystal layer is paramount. By applying a patterned electric field across a layer of a nematic liquid crystal like this compound, a corresponding pattern of refractive index changes can be created. This allows for the manipulation of the phase of transmitted light, enabling applications in holography, optical tweezers, and adaptive optics.

Furthermore, in conjunction with dichroic dyes in guest-host displays, the liquid crystal acts as a switchable medium that controls the absorption of light. When no voltage is applied, the liquid crystal and dye molecules may be aligned in a way that allows light of a certain polarization to pass through. Upon the application of a voltage, the reorientation of the liquid crystal and dye molecules can block the passage of that light, thus modulating the display's brightness.

While not a light-emitting species itself, this compound can serve as a host for fluorescent or phosphorescent guest molecules. The liquid crystal matrix can provide an ordered environment that can potentially enhance the emission properties of the guest dye. The alignment of the dye molecules within the liquid crystal can lead to polarized light emission, a desirable characteristic for certain display and lighting applications. Research into dye-doped polymer-dispersed liquid crystalline (DDPDLC) films, for instance, has shown that the electro-optical properties and color can be tuned by the choice of dye and its concentration. mdpi.com

Interactive Data Table: Key Parameters in Light Modulation with Liquid Crystals

| Parameter | Description | Relevance | Reference |

|---|---|---|---|

| Dielectric Anisotropy | The difference in dielectric permittivity parallel and perpendicular to the liquid crystal director. | Determines the switching voltage of the device. | |

| Birefringence (Δn) | The difference between the extraordinary and ordinary refractive indices. | Influences the phase shift of light passing through the material. | |

| Response Time | The time taken for the liquid crystal molecules to reorient upon application or removal of an electric field. | Critical for applications requiring fast switching, such as video displays. |

Future Research Directions and Emerging Paradigms for 1 Methoxy 4 4 Pentylcyclohexyl Benzene Research

Rational Design of Next-Generation Liquid Crystalline Materials with Enhanced Performance

The rational design of new liquid crystalline materials inspired by the 1-Methoxy-4-(4-pentylcyclohexyl)benzene framework is a primary focus of future research. This involves a deep understanding of structure-property relationships to create molecules with precisely controlled characteristics. An analogy to block copolymer micro-segregation can serve as a design principle for new nanostructured liquid crystals. nih.gov

Future research will heavily involve the synthesis and evaluation of novel molecular architectures derived from the basic structure of this compound. This exploration includes:

Modification of the Core and Terminal Groups: Systematically altering the constituent parts of the molecule—the methoxy (B1213986) group, the phenyl ring, the cyclohexyl ring, and the pentyl chain—can lead to significant changes in mesophase behavior, clearing points, and dielectric anisotropy. For instance, replacing the phenyl ring with other aromatic systems or modifying the alkyl chain length can fine-tune the material's properties.

Hybrid Systems: Integrating this compound analogues with other materials to form hybrid systems is a promising frontier. This includes creating polymer-dispersed liquid crystals (PDLCs) or doping with nanoparticles to introduce new functionalities. For example, the study of liquid crystal phases in cellulosic esters and ethers has gained attention for applications requiring enhanced toughness and processability. researchgate.net The creation of nanostructured films with photonic band gaps using cellulose (B213188) nanocrystal (CNC) suspensions highlights the potential of hybrid materials. researchgate.net

While liquid crystals are ubiquitous in displays (LCDs), research is increasingly aimed at tailoring their properties for other advanced applications. The nematic phase, where molecules have orientational but no positional order, is of particular interest. ossila.com Future work on derivatives of this compound will focus on engineering mesophase characteristics for:

Sensors: Materials that change their optical properties in response to specific chemical or biological analytes.

Smart Windows: Devices that can control the amount of light and heat passing through, by switching between transparent and opaque states.

Optical Communications: Components for optical switches, routers, and modulators that require fast response times and high birefringence.

Photonic Materials: The self-assembly of liquid crystals can be used as templates to create materials with well-defined porous structures, potentially for use in chiral separation or catalysis. researchgate.netrsc.org

Advanced Characterization Methodologies and In-situ Studies of Liquid Crystalline Dynamics

Understanding the complex dynamic behavior of liquid crystals at the molecular level is crucial for designing better materials. Future research will rely on cutting-edge characterization techniques to probe these dynamics in real-time.

In-situ Visualization: Techniques like scanning small-angle X-ray scattering (SAXS) and liquid-phase transmission electron microscopy (LP-TEM) allow for the direct observation of structural evolution under various conditions, such as flow or confinement in microfluidic channels. chalmers.seacs.org These methods provide fundamental knowledge about how liquid crystals align and restructure, which is critical for processing and device fabrication. chalmers.se

Advanced Spectroscopy and Simulation: The combination of experimental data with sophisticated computer simulations is a powerful approach. kyushu-u.ac.jp Molecular dynamics simulations can model phase transitions and the formation of defects, providing insights that are difficult to obtain experimentally. mit.edu Machine learning tools are also being developed to analyze and distinguish between different liquid crystal phases from simulation data, deepening the understanding of their transformation mechanisms. kyushu-u.ac.jp

Computational Validation and High-Throughput Screening of New Analogues for Accelerated Discovery

The traditional process of synthesizing and characterizing new compounds one by one is slow and resource-intensive. To accelerate the discovery of new liquid crystals based on the this compound scaffold, research is moving towards a paradigm of computational screening and high-throughput experimentation.

High-Throughput Screening (HTS): HTS techniques enable the rapid parallel screening of phase transitions for entire libraries of liquid crystal compounds. scispace.comresearchgate.net By using automated liquid handling instruments to prepare arrays of samples on microplates, researchers can quickly determine key properties like melting and clearing points for hundreds of compounds. scispace.commicrolit.ushamptonresearch.com This approach drastically reduces the time required to identify promising candidates from a large pool of analogues. nih.gov

Table 1: Comparison of Conventional vs. High-Throughput Screening (HTS) for Liquid Crystal Analysis

| Parameter | Conventional Method (e.g., DSC) | High-Throughput Screening (HTS) | Advantage of HTS |

|---|---|---|---|

| Sample Throughput | Low (one sample at a time) | High (hundreds of samples in parallel) scispace.com | Massive increase in screening speed |

| Sample Volume | Milligrams per sample | Microliters or less per sample hamptonresearch.com | Reduced consumption of valuable materials |

| Analysis Time | Hours per sample | Minutes to hours for an entire library scispace.com | Accelerated data acquisition |

| Automation | Manual or semi-automated | Fully automated with robotics microlit.usnih.gov | Improved reproducibility and reduced labor |

Computational Validation: Before synthesis, computational models can predict the physical and chemical properties of hypothetical analogues. By simulating molecular geometry, intermolecular interactions, and phase behavior, researchers can pre-screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving significant time and resources. mit.edu

Sustainable Synthesis and Lifecycle Analysis of Liquid Crystalline Compounds in the Context of Electronic Waste Management

As electronic devices proliferate, the environmental impact of their components, including liquid crystals, has become a major concern. Future research must address the entire lifecycle of these materials, from their synthesis to their disposal as electronic waste (e-waste).

Sustainable Synthesis: Green chemistry principles are being applied to the synthesis of liquid crystals to make the process more environmentally friendly. whiterose.ac.uk This includes using less hazardous solvents, developing energy-efficient multi-component reactions, and employing cheaper, recyclable catalysts. uni-halle.de For example, researchers have developed processes that achieve yields of around 90% without harmful solvents, saving energy and reducing chemical waste. uni-halle.de

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Liquid Crystals

| Aspect | Traditional Synthesis | Green Synthesis Approach | Environmental Benefit |

|---|---|---|---|

| Solvents | Often requires various, sometimes harmful, organic solvents uni-halle.de | Solvent-free or uses greener solvents like cyclopentyl methyl ether (CPME) whiterose.ac.ukuni-halle.de | Reduced pollution and waste |

| Catalysts | May use expensive and toxic catalysts uni-halle.de | Employs cheaper, heterogeneous, and recyclable catalysts (e.g., sulfonated Starbons) whiterose.ac.ukuni-halle.de | Lower cost and reduced environmental impact |

| Process | Multiple sequential steps | Combines steps into single multi-component reactions uni-halle.de | Increased energy efficiency and higher yield |

| Waste Generation | Can produce significant chemical waste | High atom economy with minimal residue uni-halle.de | Contributes to a circular economy |